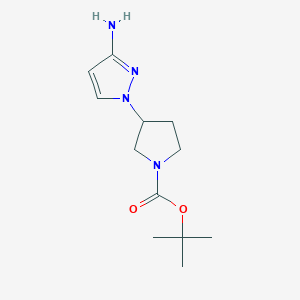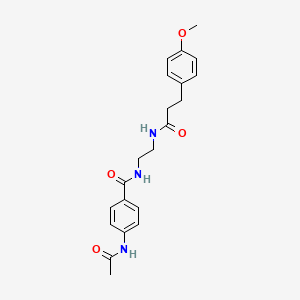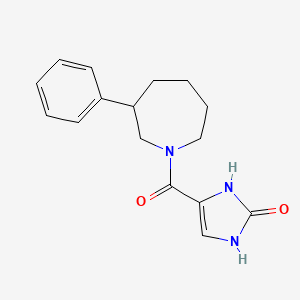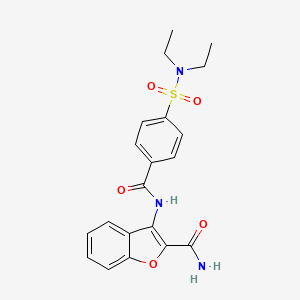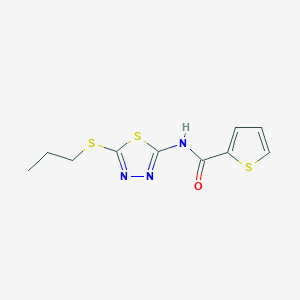
N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene-2-carboxamide is a compound that contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The carboxamide group is attached to the 2-position of the thiophene ring . The specific compound you’re asking about seems to have additional groups attached to it, but without more specific information, it’s difficult to provide a detailed description.
Molecular Structure Analysis
The molecular structure of a compound like “N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide” would likely involve a thiophene ring with a carboxamide group at the 2-position. Additional groups would be attached based on the specific structure of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide” would depend on its specific structure. Thiophene-2-carboxamides generally are solid at room temperature .Aplicaciones Científicas De Investigación
Antibacterial Applications
Thiadiazole derivatives, such as the compound , have shown promising antibacterial efficacy against extended-spectrum β-lactamase producing strains of Escherichia coli . This suggests potential applications in the development of novel antimicrobials to treat life-threatening infections caused by these bacteria .
Antioxidant Activity
Thiadiazole-triazole analogs hybridized with thiophene have demonstrated antioxidant properties . Specifically, certain hybrids showed strong inhibition in DPPH radical scavenging assays, suggesting potential applications in the development of antioxidant therapies .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that the compound could have potential applications in these fields .
Organic Semiconductors
Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . This suggests that the compound could be used in the development of new semiconductor materials .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives have been used in the fabrication of organic field-effect transistors (OFETs) . This suggests potential applications in the electronics industry .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives have also been used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests potential applications in the development of new display technologies .
Mecanismo De Acción
Target of Action
Similar thiophene-2-carboxamide derivatives have shown promising anticancer activity . These compounds have been tested for in vitro cytotoxicity and exhibit good inhibitory activity against various cell lines .
Result of Action
Related compounds have shown promising results in in vitro cytotoxicity tests . They exhibit good inhibitory activity against various cell lines, especially those products that contain a thiazolidinone ring or thiosemicarbazide moiety in their structures .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS3/c1-2-5-16-10-13-12-9(17-10)11-8(14)7-4-3-6-15-7/h3-4,6H,2,5H2,1H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOWMNYSQJTKPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

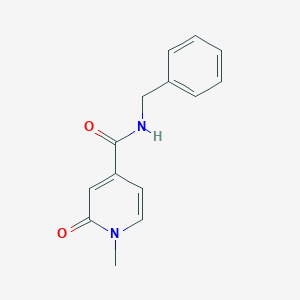
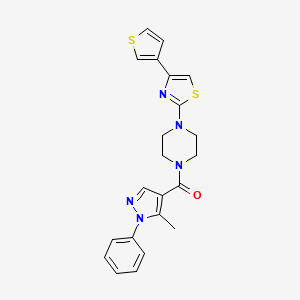
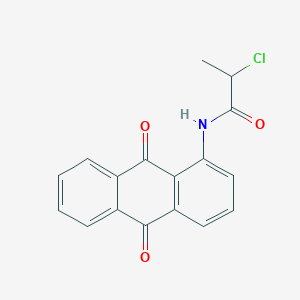

![1-[3-(3,4-Difluorophenyl)propanoyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B2914132.png)
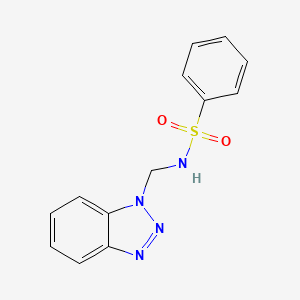
![Ethyl 2-(2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazol-4-yl)acetate](/img/structure/B2914134.png)

![Ethyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2914136.png)
